molecular formula C16H25N7O7S B8069125 Leu-AMS R enantiomer

Leu-AMS R enantiomer

Cat. No.: B8069125
M. Wt: 459.5 g/mol
InChI Key: XFEDFDTWJLGMBO-BDMGVTFQSA-N
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Description

Leu-AMS R enantiomer is the R enantiomer of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS). This compound is known for its ability to inhibit bacterial growth by targeting the LRS enzyme, which plays a crucial role in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-AMS R enantiomer involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure the correct stereochemistry of the R enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Leu-AMS R enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Leu-AMS R enantiomer has a wide range of scientific research applications, including:

Mechanism of Action

Leu-AMS R enantiomer exerts its effects by inhibiting the activity of leucyl-tRNA synthetase (LRS). This enzyme is responsible for attaching leucine to its corresponding tRNA during protein synthesis. By inhibiting LRS, this compound disrupts protein synthesis, leading to the inhibition of bacterial growth. The molecular targets and pathways involved include the active site of LRS and the protein synthesis machinery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which allows it to interact more effectively with the LRS enzyme compared to its S enantiomer. This specificity enhances its potency and efficacy as an LRS inhibitor .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylpentanoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9-,11-,12-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDFDTWJLGMBO-BDMGVTFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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